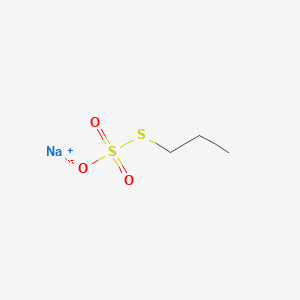
Thiosulfuric acid, S-propyl ester, sodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
SodiumS-propylsulfurothioate is an organosulfur compound known for its unique chemical properties and applications. This compound is characterized by the presence of a sulfur atom bonded to a propyl group and a sodium atom, making it a versatile reagent in various chemical reactions and industrial processes.
准备方法
Synthetic Routes and Reaction Conditions
SodiumS-propylsulfurothioate can be synthesized through several methods. One common approach involves the reaction of propylthiol with sodium hydroxide, followed by the introduction of sulfur. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product’s formation. Another method involves the use of sodium sulfinate as a precursor, which undergoes sulfonylation reactions to yield SodiumS-propylsulfurothioate .
Industrial Production Methods
In industrial settings, the production of SodiumS-propylsulfurothioate often involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product suitable for various applications .
化学反应分析
Types of Reactions
SodiumS-propylsulfurothioate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols and other sulfur-containing compounds.
Common Reagents and Conditions
Common reagents used in reactions with SodiumS-propylsulfurothioate include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halides and amines. The reactions typically occur under mild to moderate temperature and pressure conditions .
Major Products Formed
The major products formed from reactions involving SodiumS-propylsulfurothioate include sulfoxides, sulfones, thiols, and various substituted sulfur compounds .
科学研究应用
SodiumS-propylsulfurothioate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
作用机制
The mechanism of action of SodiumS-propylsulfurothioate involves its interaction with various molecular targets and pathways. The sulfur atom in the compound can form bonds with other elements, leading to the formation of new chemical entities. These interactions can affect biological processes, such as enzyme activity and cellular signaling pathways .
相似化合物的比较
Similar Compounds
Compounds similar to SodiumS-propylsulfurothioate include sodium sulfinates, sulfonamides, and sulfones. These compounds share similar sulfur-containing functional groups and exhibit comparable chemical reactivity .
Uniqueness
What sets SodiumS-propylsulfurothioate apart is its specific structure, which allows for unique reactivity and applications. Its ability to undergo various chemical transformations makes it a valuable reagent in both research and industrial settings .
生物活性
Thiosulfuric acid, S-propyl ester, sodium salt, is a compound of interest in various biological and chemical applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Overview of this compound
Thiosulfuric acid is a sulfur donor compound that plays a crucial role in biological systems. The sodium salt form enhances its solubility and bioavailability, making it suitable for various applications in medicine and research.
Thiosulfuric acid acts primarily as a sulfur donor in biochemical reactions. Its mechanism involves:
- Cyanide Detoxification : It is used in conjunction with sodium nitrite to treat cyanide poisoning. Sodium thiosulfate facilitates the conversion of cyanide to thiocyanate through the action of sulfur transferase enzymes, significantly increasing the detoxification rate .
- Antioxidant Activity : The compound exhibits antioxidant properties by interacting with reactive oxygen species (ROS), which can protect cells from oxidative stress.
- Interaction with Cisplatin : Research indicates that thiosulfuric acid can mitigate ototoxicity associated with cisplatin chemotherapy by forming inactive platinum species and enhancing intracellular glutathione levels .
Biological Activities
- Antimicrobial Properties : Studies have shown that thiosulfuric acid derivatives possess antimicrobial activity against various pathogens. This property is attributed to their ability to disrupt microbial cell membranes and inhibit enzymatic functions.
- Antioxidant Effects : The compound has been evaluated for its potential to reduce oxidative damage in cellular systems. Its ability to scavenge free radicals contributes to its protective effects against cellular injury.
- Therapeutic Applications : Ongoing research is exploring the use of thiosulfuric acid in drug development, particularly for conditions involving oxidative stress and inflammation.
Case Study 1: Cyanide Poisoning Treatment
A significant study examined the efficacy of sodium thiosulfate in treating cyanide poisoning. The results demonstrated that pre-treatment with sodium thiosulfate increased the conversion rate of cyanide to thiocyanate by over 30-fold in canine models. This finding underscores the compound's critical role as an antidote in emergency medicine .
Case Study 2: Ototoxicity Mitigation
In pediatric oncology, sodium thiosulfate has been investigated for its protective effects against cisplatin-induced ototoxicity. Clinical trials indicated a marked reduction in hearing loss among children treated with sodium thiosulfate alongside cisplatin compared to those receiving cisplatin alone .
Data Tables
属性
CAS 编号 |
6363-00-4 |
|---|---|
分子式 |
C3H7NaO3S2 |
分子量 |
178.2 g/mol |
IUPAC 名称 |
sodium;1-sulfonatosulfanylpropane |
InChI |
InChI=1S/C3H8O3S2.Na/c1-2-3-7-8(4,5)6;/h2-3H2,1H3,(H,4,5,6);/q;+1/p-1 |
InChI 键 |
CQJKFUGQTACAEV-UHFFFAOYSA-M |
规范 SMILES |
CCCSS(=O)(=O)[O-].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















